

Pyrido[2,3-b]pyrazin-6-amine CAS number and database information

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pyrido[2,3-b]pyrazin-6-amine*

Cat. No.: *B188559*

[Get Quote](#)

Pyrido[2,3-b]pyrazin-6-amine: A Technical Overview

CAS Number: 65257-68-3

This technical guide provides a comprehensive overview of **Pyrido[2,3-b]pyrazin-6-amine**, a heterocyclic organic compound. Due to the limited availability of data specific to this exact molecule, this document also incorporates information on the broader class of pyrido[2,3-b]pyrazines to offer insights into its potential properties, synthesis, and biological significance.

Compound Identification and Properties

Pyrido[2,3-b]pyrazin-6-amine is a nitrogen-containing heterocyclic compound with a molecular structure featuring a fused pyridine and pyrazine ring system, with an amine group attached to the pyrazine ring.

Table 1: Physicochemical Properties of **Pyrido[2,3-b]pyrazin-6-amine**

Property	Value	Source
CAS Number	65257-68-3	EvitaChem
Molecular Formula	C ₇ H ₆ N ₄	EvitaChem
Molecular Weight	146.15 g/mol	EvitaChem
Canonical SMILES	C1=CC(=NC2=NC=CN=C21)N	EvitaChem
InChI Key	POUPCZFBDRVNLNE-UHFFFAOYSA-N	EvitaChem

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **Pyrido[2,3-b]pyrazin-6-amine** is not readily available in the public domain, the synthesis of related pyrido[2,3-b]pyrazine derivatives has been described in the literature. These methods can provide a foundational approach for its preparation.

A general synthetic strategy for the pyrido[2,3-b]pyrazine core involves the condensation of a diaminopyridine with a 1,2-dicarbonyl compound. For instance, bromo-substituted pyrido[2,3-b]pyrazines have been synthesized through the condensation of aromatic 1,2-diamino and 1,2-diketone compounds.^[1] Another approach involves a multicomponent reaction of indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine in the presence of p-toluenesulfonic acid in ethanol.^[2]

Characterization of novel pyrido[2,3-b]pyrazine derivatives typically involves a combination of spectroscopic techniques to confirm the chemical structure. These methods include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure and identify the positions of protons and carbon atoms.^{[3][4]}
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the synthesized compound.^[4]
- Infrared (IR) Spectroscopy: To identify the presence of specific functional groups.^[4]

Potential Biological and Pharmacological Activity

The pyrido[2,3-b]pyrazine scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. While specific studies on **Pyrido[2,3-b]pyrazin-6-amine** are limited, research on related derivatives highlights the therapeutic potential of this chemical class.

Antitumor Activity: A series of novel pyrido[2,3-b]pyrazines have been synthesized and evaluated as potential antitumor agents, particularly for erlotinib-resistant tumors. Some of these compounds have shown inhibitory activity against both erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) cell lines, suggesting their potential as drug candidates for non-small-cell lung carcinoma (NSCLC) with EGFR T790M mutations.^[5]

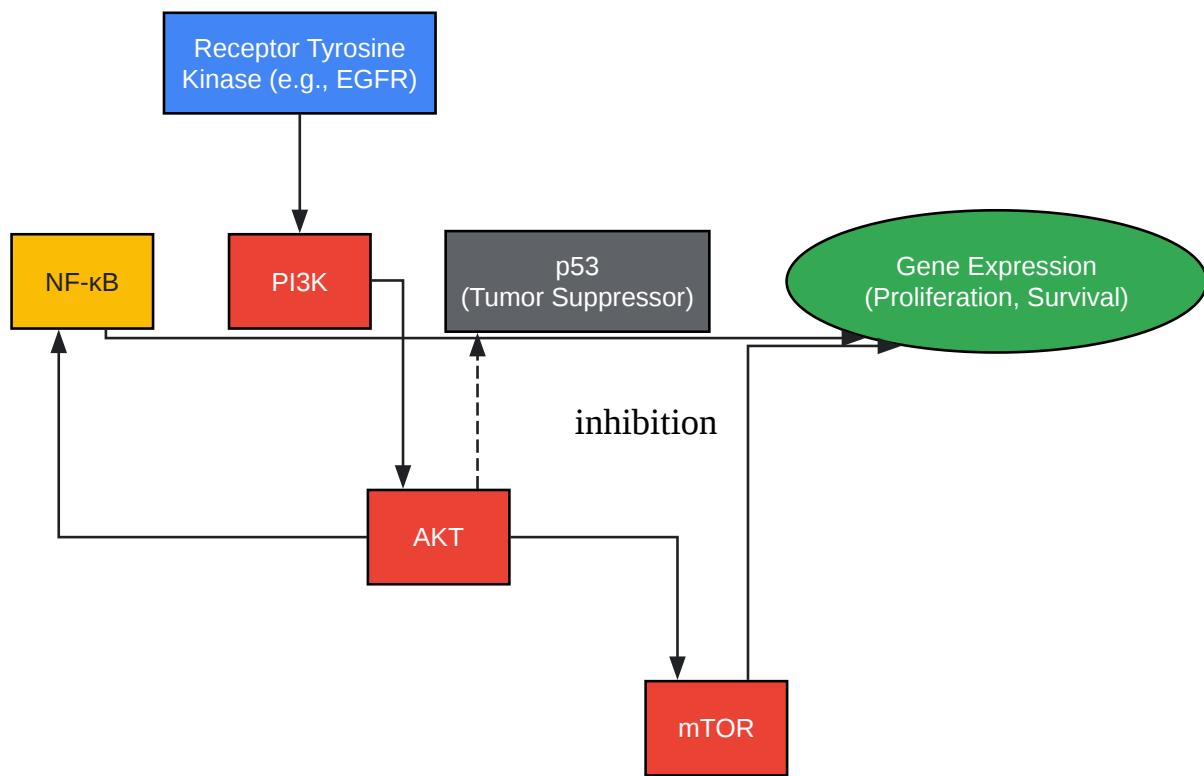
TRPV1 Antagonism: Certain pyrido[2,3-b]pyrazine derivatives have been investigated as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a target for novel pain treatments.^[6] One such compound was identified as an orally bioavailable TRPV1 antagonist with the ability to attenuate inflammatory pain in preclinical models.^[6]

Other Applications: The pyrido[2,3-b]pyrazine core has also been explored for applications in materials science, including organic electronics.^[4]

Experimental Protocols and Methodologies

Detailed experimental protocols for **Pyrido[2,3-b]pyrazin-6-amine** are not available. However, a general methodology for the synthesis of related derivatives is outlined below, based on a multicomponent reaction.

General Synthetic Protocol for Substituted Pyrido[2,3-b]pyrazines:


- A mixture of indane-1,3-dione (1 mmol), a substituted aromatic aldehyde (1 mmol), and 2-aminopyrazine (1 mmol) is prepared.
- 20 mol% of p-toluenesulfonic acid (p-TSA) is added as a catalyst.
- The reaction mixture is dissolved in ethanol.
- The mixture is refluxed for a specified period (e.g., 9 hours).

- The product is then isolated and purified, typically using column chromatography.

The structures of the resulting compounds are confirmed using spectroscopic methods such as NMR, FT-IR, and mass spectrometry.[2][7]

Signaling Pathway Interactions

The precise signaling pathways modulated by **Pyrido[2,3-b]pyrazin-6-amine** have not been elucidated. However, given the investigation of related compounds in cancer research, it is plausible that they may interact with key cancer-related signaling pathways. A generalized diagram of a cancer-related signaling pathway that is often targeted by small molecule inhibitors is presented below. This is a hypothetical representation and has not been specifically validated for **Pyrido[2,3-b]pyrazin-6-amine**.

[Click to download full resolution via product page](#)

Caption: A simplified diagram of a generic cancer signaling pathway.

Conclusion

Pyrido[2,3-b]pyrazin-6-amine, identified by CAS number 65257-68-3, belongs to a class of heterocyclic compounds with demonstrated potential in medicinal chemistry and materials science. While specific research on this particular amine derivative is scarce, studies on the broader pyrido[2,3-b]pyrazine family reveal promising avenues for the development of novel therapeutics, particularly in the areas of oncology and pain management. Further investigation into the synthesis, characterization, and biological activity of **Pyrido[2,3-b]pyrazin-6-amine** is warranted to fully understand its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Pyrido[2,3-b]pyrazin-6-amine CAS number and database information]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b188559#pyrido-2-3-b-pyrazin-6-amine-cas-number-and-database-information>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com